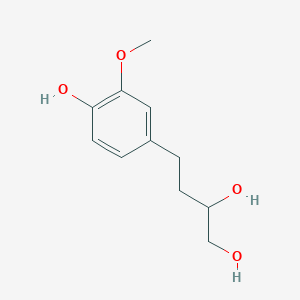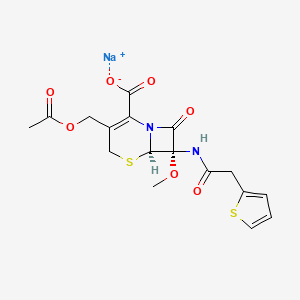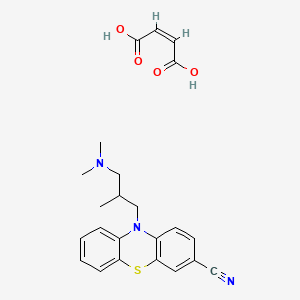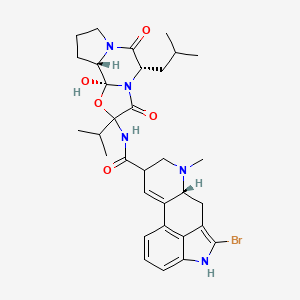
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is a chemical compound with the molecular formula C16H8Cl2O6S2 It is a derivative of anthracene, characterized by the presence of two sulfonyl chloride groups at the 2 and 6 positions, and two oxo groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride typically involves the oxidation of anthracene derivatives followed by sulfonation and chlorination reactions. One common method includes the oxidation of anthracene to form anthraquinone, which is then sulfonated to introduce sulfonic acid groups. These sulfonic acid groups are subsequently converted to sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for reducing oxo groups.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride involves its reactivity towards nucleophiles due to the presence of electrophilic sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions.
類似化合物との比較
Similar Compounds
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of sulfonyl chlorides.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and is used in dye production.
2,6-Diaminoanthraquinone: Contains amino groups and is used in the synthesis of dyes and pigments.
Uniqueness
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is unique due to the presence of both sulfonyl chloride and oxo groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
36003-87-9 |
|---|---|
分子式 |
C14H6Cl2O6S2 |
分子量 |
405.2 g/mol |
IUPAC名 |
9,10-dioxoanthracene-2,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |
InChIキー |
CZNYYPMFWGMKRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)






![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)




